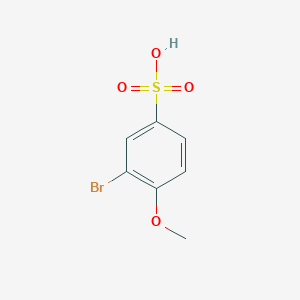![molecular formula C11H12N2O B3034154 (3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 141210-64-2](/img/structure/B3034154.png)
(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one" involves various strategies. For instance, the synthesis of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was achieved and characterized using techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction . Another related compound, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, was prepared from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) and further reacted with various (thio)ureas to yield polycyclic meridianin analogues .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. For example, the crystal structure of 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride was determined by single-crystal X-ray diffraction, revealing the E configuration of the C11=N9’ bond . Similarly, the structure of 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol was elucidated using single-crystal X-ray diffraction, showing intermolecular and intramolecular hydrogen bonding interactions .
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by various chemical reactions. For instance, 3-Dimethylamino-2,2-dimethyl-2H-azirine reacts with cyclic hydrazides to give zwitterionic compounds, which upon further reactions yield various derivatives such as iodides, amides, and alcohols . The compound synthesized in showed high reactivity due to the planarity of CH3 groups linked to the N atom, which could support high reactivities of its free base and cationic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The solvation energy values observed for the species in indicate high solubility in solution, and the vibrational assignments provide insights into the stability of the cationic species . The crystallographic study in also revealed important Van-der-Waals contacts, which are crucial for understanding the physical properties of the compound .
Applications De Recherche Scientifique
Crystal Structure Analysis
(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one and its derivatives have been extensively studied for their crystal structures. X-ray crystallography has been used to elucidate the structures of various substituted methylidene oxindoles, revealing significant insights into their molecular assemblies and supramolecular constructs. These studies provide a deeper understanding of the crystal structures of these compounds, which is crucial for exploring their potential applications in scientific research (Tizzard et al., 2013).
Synthesis and Chemical Transformations
The compound has been a focus in synthetic chemistry, particularly in the synthesis of fused pyrazoles and meridianine analogues. Studies demonstrate how this compound reacts with hydrazine derivatives and various amines to form new chemical structures, showcasing its versatility in synthetic applications (Grošelj et al., 2005), (Jakše et al., 2004).
Structural Characterization
Further research on this compound includes detailed structural characterization, such as the study of its solid-state form and the analysis of its crystallography. Such investigations are crucial for understanding the physical and chemical properties of the compound, which can have implications for its use in various scientific fields (Kurian et al., 2013), (Chernyshev & Monakhova, 2010).
Molecular Docking and Bioassay Studies
This compound has also been studied in the context of molecular docking and bioassay, particularly as a cyclooxygenase-2 inhibitor. Understanding its interaction within the active site of enzymes and comparing it with known drugs provides insights into its potential therapeutic applications (Al-Hourani et al., 2016).
Reaction with Primary and Secondary Amines
The compound's reactivity has been explored through its reactions with primary and secondary amines, further expanding the knowledge of its chemical behavior and potential applications in synthesis and medicinal chemistry (Кисель et al., 2013).
Reactions with Heterocyclic Compounds
Its reactivity extends to interactions with various heterocyclic compounds, forming novel structures that could have implications in pharmaceutical and organic chemistry (Grošelj et al., 2006), (Spencer et al., 2010).
Reaction with Indoles and Azirines
The compound also shows interesting reactions with indoles and azirines, leading to the formation of diverse and potentially biologically active structures (Lukáč et al., 1977), (Chandrasekhar et al., 1977).
Propriétés
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRAGCCPFBLA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184601 | |
| Record name | (3E)-3-[(Dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141210-64-2 | |
| Record name | (3E)-3-[(Dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141210-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3E)-3-[(Dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)




![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)


![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)
